molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine

Cat. No.: B13991959
CAS No.: 1190-31-4
M. Wt: 171.28 g/mol
InChI Key: IIDVPTZPTHTXSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide,n-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Hexanoyl chloride+tert-ButylamineHexanamide,n-(1,1-dimethylethyl)-+HCl\text{Hexanoyl chloride} + \text{tert-Butylamine} \rightarrow \text{Hexanamide,n-(1,1-dimethylethyl)-} + \text{HCl} Hexanoyl chloride+tert-Butylamine→Hexanamide,n-(1,1-dimethylethyl)-+HCl

Industrial Production Methods

In an industrial setting, the production of hexanamide,n-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hexanamide,n-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction may produce hexylamine.

Scientific Research Applications

Hexanamide,n-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which hexanamide,n-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Hexanamide,n-(1,1-dimethylethyl)- can be compared with other similar compounds such as:

    Hexanamide: The parent compound without the tert-butyl substitution.

    N,N-Dimethylhexanamide: A derivative with two methyl groups on the amide nitrogen.

    Hexanoic acid: The carboxylic acid form of hexanamide.

The uniqueness of hexanamide,n-(1,1-dimethylethyl)- lies in its tert-butyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.

Properties

CAS No.

1190-31-4

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-tert-butylhexanamide

InChI

InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12)

InChI Key

IIDVPTZPTHTXSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C)(C)C

Origin of Product

United States

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